1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene
CAS No.: 721-34-6
Cat. No.: VC7996527
Molecular Formula: C16H18
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 721-34-6 |
|---|---|
| Molecular Formula | C16H18 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | 1,3-dimethyl-2-[(3-methylphenyl)methyl]benzene |
| Standard InChI | InChI=1S/C16H18/c1-12-6-4-9-15(10-12)11-16-13(2)7-5-8-14(16)3/h4-10H,11H2,1-3H3 |
| Standard InChI Key | BRRCYHJYRWUFIP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC2=C(C=CC=C2C)C |
| Canonical SMILES | CC1=CC(=CC=C1)CC2=C(C=CC=C2C)C |
Introduction
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by the presence of two methyl groups and a 3-methylphenylmethyl group attached to the benzene ring. This compound is also known as 3,4'-Dimethyldiphenylmethane and 1-Methyl-3-(4-methylbenzyl)benzene. Its CAS number is 721-34-6, and it has a molecular weight of approximately 210.314 g/mol .
Synthesis Methods
The synthesis of 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene typically involves Friedel-Crafts alkylation reactions. In this process, benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production
On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts alkylation methods but optimized for large-scale operations. This includes using continuous flow reactors and recycling catalysts to improve efficiency and reduce waste.
Chemical Reactions
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene undergoes various types of chemical reactions:
-
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: Reduction reactions can convert it into more saturated hydrocarbons using methods such as catalytic hydrogenation with palladium on carbon (Pd/C).
-
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups using reagents like bromine (Br2) or nitric acid (HNO3).
Applications in Research
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene has several applications in scientific research:
-
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
-
Biology: Investigated for its potential biological activities and interactions with biomolecules.
-
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
-
Industry: Utilized in the production of specialty chemicals and materials.
Biological Activity
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can act as a nucleophile in electrophilic aromatic substitution reactions, which can produce various substituted products that may modulate biological pathways. The specific molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in metabolic processes.
Comparison with Similar Compounds
1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives like 1,4-Dimethylbenzene (p-Xylene), 1,3-Dimethylbenzene (m-Xylene), and 1,2-Dimethylbenzene (o-Xylene).
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene | C16H18 | 721-34-6 | Presence of a 3-methylphenylmethyl group |
| 1,4-Dimethylbenzene (p-Xylene) | C8H10 | 106-42-3 | Methyl groups at para positions |
| 1,3-Dimethylbenzene (m-Xylene) | C8H10 | 108-38-3 | Methyl groups at meta positions |
| 1,2-Dimethylbenzene (o-Xylene) | C8H10 | 95-47-6 | Methyl groups at ortho positions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume